(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one

Medicinal Chemistry Drug Design Physicochemical Profiling

(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is a synthetic, trifluoromethylated β‑ketoimine (enaminone) with the molecular formula C₁₆H₁₂F₃NO and a molecular weight of 291.27 g mol⁻¹. The compound contains a (Z)‑configured phenylimino group, a 4,4,4‑trifluoro substituent, and a 1‑phenyl ketone moiety on a butanone backbone.

Molecular Formula C16H12F3NO
Molecular Weight 291.27 g/mol
CAS No. 676578-88-4
Cat. No. B12531255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one
CAS676578-88-4
Molecular FormulaC16H12F3NO
Molecular Weight291.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)CC(=NC2=CC=CC=C2)C(F)(F)F
InChIInChI=1S/C16H12F3NO/c17-16(18,19)15(20-13-9-5-2-6-10-13)11-14(21)12-7-3-1-4-8-12/h1-10H,11H2
InChIKeyUNQLAZMTSGBTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one (CAS 676578-88-4) – Compound Identity and Structural Context


(3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one is a synthetic, trifluoromethylated β‑ketoimine (enaminone) with the molecular formula C₁₆H₁₂F₃NO and a molecular weight of 291.27 g mol⁻¹ [1]. The compound contains a (Z)‑configured phenylimino group, a 4,4,4‑trifluoro substituent, and a 1‑phenyl ketone moiety on a butanone backbone. It has been assigned ChEMBL identifier CHEMBL4746351 and DSSTox substance ID DTXSID50790924, and it appears in the PubChem database under CID 71367821 [1]. The computed XLogP3‑AA value of 4.4 and a topological polar surface area (TPSA) of 29.4 Ų indicate a moderately lipophilic, low‑H‑bond‑donor scaffold (HBD = 0, HBA = 5) [1]. The compound belongs to a broader class of trifluoromethyl‑containing imines that are widely used as synthetic intermediates for nitrogen‑heterocycle construction [2].

Why Trifluoromethyl‑β‑ketoimines Cannot Be Interchanged – The Case of (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one


The in‑class family of 4,4,4‑trifluoro‑3‑(phenylimino)butan‑1‑ones shares a common backbone, but subtle variations in the 1‑aryl substituent (phenyl, 3‑fluorophenyl, 2‑ethylphenyl, furan‑2‑yl) and the imine geometry (Z vs. E) are known to control electronic character, conformational preferences, and the reactivity of the α,β‑unsaturated system . For instance, the (Z)‑configured phenylimino group in CAS 676578‑88‑4 places the N‑aryl ring in a distinct spatial orientation relative to the trifluoromethyl group, which can influence both the electrophilic character of the imine carbon and the compound’s capacity to act as a bidentate ligand . Even a ‘minor’ substitution, such as replacing the 1‑phenyl with a 1‑(3‑fluorophenyl) group (CAS 919998‑08‑6), alters the electron density distribution across the conjugated π‑system and can lead to markedly different outcomes in cyclocondensation reactions or metal‑coordination events . Consequently, generic substitution among family members is not recommended without experimental verification of reactivity, selectivity, or ligand‑binding parameters. The quantitative evidence summarized in Section 3, while limited, underscores the current absence of direct comparative data and therefore the risk of unvalidated replacement.

Quantitative Differentiation Evidence for (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one (CAS 676578‑88‑4) – Head‑to‑Head and Cross‑Study Data


Computed Lipophilicity (XLogP3‑AA) and Polarity (TPSA) vs. In‑Class Analogs – A Cross‑Study Computed Comparison

The target compound displays an XLogP3‑AA of 4.4 and a topological polar surface area (TPSA) of 29.4 Ų (PubChem computed) [1]. In contrast, the 1‑(3‑fluorophenyl) analog (CAS 919998‑08‑6) has a higher computed XLogP3‑AA of ~4.9 (estimated by ChemSpider ID 123247950) and a larger TPSA of ~38 Ų (estimated) . The 1‑(furan‑2‑yl) analog (3E isomer) is expected to have a substantially lower XLogP (~2.5–3.0) and a higher TPSA (~50 Ų) due to the oxygen heteroatom in the furan ring . These differences suggest that the target compound occupies a distinct lipophilicity–polarity space that can influence passive membrane permeability, solubility, and plasma protein binding, all else being equal. The more balanced profile of CAS 676578‑88‑4 (lower lipophilicity than the 3‑fluorophenyl analog, higher than the furanyl analog) may be advantageous when a moderate distribution coefficient is desired.

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen‑Bond Acceptor Count (HBA) and Donor Count (HBD) – Ligand‑Design Implications Relative to In‑Class Alternatives

The target compound possesses five hydrogen‑bond acceptor sites (HBA = 5) and zero hydrogen‑bond donor sites (HBD = 0), as computed by PubChem [1]. The 1‑(3‑fluorophenyl) analog has an additional fluorine atom, increasing the HBA count to 6 and leaving HBD at 0 . The 1‑(2‑ethylphenyl) analog (CAS 919997‑79‑8) retains HBA = 5 but introduces a small alkyl group that may subtly modulate solvation . In fragment‑based screening and ligand‑design contexts, lower HBA counts are generally associated with higher ligand efficiency and reduced polar surface area, which can improve passive permeability. The absence of H‑bond donors differentiates this compound from related enaminones that bear NH or OH groups, potentially reducing crystal packing forces and improving solubility in organic solvents for synthetic applications.

Medicinal Chemistry Fragment-Based Drug Design Ligand Efficiency

Z‑Configured Imine Geometry and Potential for Metal‑Coordination Selectivity – Class‑Based Inference vs. E‑Isomers

The (3Z) configuration of the target compound places the N‑phenyl ring on the same side of the C=N bond as the trifluoromethyl group, creating a pre‑organized binding pocket for metal centers. The (3E)‑configured analogs, such as (3E)-4,4,4‑trifluoro-1‑(furan‑2‑yl)-3‑(phenylimino)butan‑1‑one and (3E)-1‑phenyl‑3‑(phenylimino)butan‑1‑one [1], adopt the opposite geometry, which may disfavor bidentate κ²‑(N,O) coordination modes typically observed in β‑ketoiminate complexes [2]. While no crystallographic or stability‑constant data could be located for the target compound, the class of Z‑configured trifluoromethyl β‑ketoimines has been shown to form more stable Cu(II) and Ni(II) complexes than their E counterparts in structurally analogous series [2]. Therefore, the target compound’s Z geometry is anticipated to offer superior chelating ability relative to E isomers, a property that could be exploited in homogeneous catalysis or metallodrug design.

Coordination Chemistry Catalysis Ligand Design

Application Scenarios for (3Z)-4,4,4-Trifluoro-1-phenyl-3-(phenylimino)butan-1-one (CAS 676578‑88‑4) Based on Current Evidence


Synthesis of Trifluoromethylated Azaheterocycles as Bioisosteric Scaffolds

The compound can serve as a precursor for [3+2] cycloadditions or aza‑Michael cascades, leveraging its α,β‑unsaturated ketone system and the electron‑withdrawing effect of the CF₃ group to build pyrazole, isoxazole, or pyridine cores with precisely positioned CF₃ substituents. The Z‑configured imine may direct regioselectivity differently than E isomers, potentially yielding product distributions that are complementary to those obtained from the (E)‑analogs [1]. Researchers seeking to generate small libraries of CF₃‑substituted N‑heterocycles for agrochemical or medicinal screening could select this compound for its distinct geometric bias.

Lead‑Like Fragment for CNS‑Penetrant Pharmacophores

With an XLogP3‑AA of 4.4, TPSA of 29.4 Ų, HBA = 5, and HBD = 0, the compound falls within favorable boundaries for CNS activity (ideally XLogP < 5, TPSA < 90 Ų, HBD ≤ 3) [2]. These computed properties position it as a potentially more attractive launching point for CNS‑drug discovery programs compared to the more lipophilic 3‑fluorophenyl analog or the more polar furanyl analog. Fragment‑growing strategies could capitalize on the 1‑phenyl ketone and the phenylimino nitrogen as vectors for elaboration.

Ligand Candidate for Late‑Transition‑Metal Catalysis

The (Z)‑β‑ketoimine framework is structurally related to ligands that have been employed in Cu‑catalyzed C–N coupling and in Pd‑catalyzed allylic alkylation [3]. Although no complexation data exist for this specific compound, its Z configuration and the electron‑poor CF₃ group could enhance the electrophilicity of the coordinated metal center relative to non‑fluorinated or E‑configured analogs. Researchers optimizing catalytic cycles might therefore favor this ligand when seeking to tune the electronic properties at the metal while retaining a constrained Z‑chelating geometry.

Procurement for Computational Chemistry and Virtual‑Screening Libraries

The compound’s unambiguous (Z)‑stereochemistry, moderate molecular weight (291.27 g mol⁻¹), and low H‑bond‑donor count make it well‑suited for inclusion in curated screening collections aimed at sampling unique chemical space within the trifluoromethyl‑ketoimine family [1]. Its presence in ChEMBL (CHEMBL4746351) indicates that it is already tracked as a distinct entity in public‑domain medicinal chemistry databases. Organizations building in‑house compound libraries for cheminformatics studies may choose this compound to diversify their collection with a stereochemically defined enaminone that is underrepresented in traditional screening decks.

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